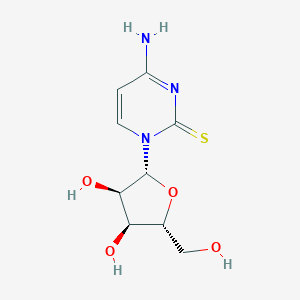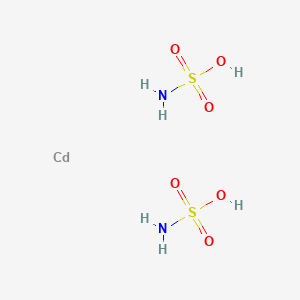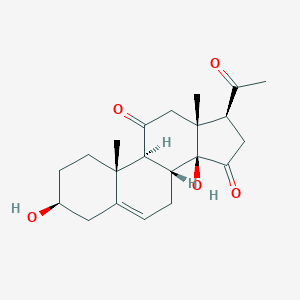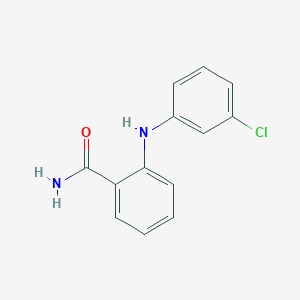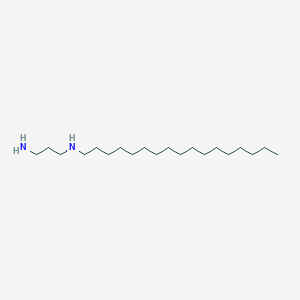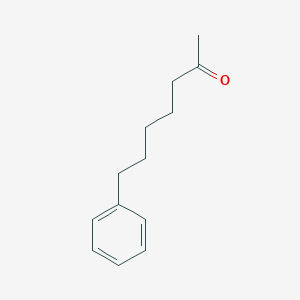
7-Phenyl-2-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-2-heptanone is a chemical compound that belongs to the family of ketones. It is also known as phenylacetone or benzyl methyl ketone. This compound has a unique chemical structure, which makes it useful in various scientific research applications.
Wirkmechanismus
The mechanism of action of 7-Phenyl-2-heptanone is not fully understood. However, it is believed to act as a stimulant of the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It is also believed to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
7-Phenyl-2-heptanone has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase physical performance and reduce fatigue. Moreover, it has been shown to have an anorectic effect, leading to a decrease in food intake and body weight.
Vorteile Und Einschränkungen Für Laborexperimente
7-Phenyl-2-heptanone has several advantages for lab experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 7-Phenyl-2-heptanone. One potential direction is the development of new synthetic methods for its preparation. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Moreover, the investigation of its mechanism of action and its interaction with other neurotransmitter systems could provide valuable insights into the functioning of the central nervous system.
Synthesemethoden
The synthesis of 7-Phenyl-2-heptanone can be done by various methods, including the Friedel-Crafts acylation of benzene with 3-heptanone, the oxidation of phenyl-2-propanol, and the oxidation of benzyl chloride with potassium permanganate. However, the most commonly used method is the Friedel-Crafts acylation method, which involves the reaction of benzene with 3-heptanone in the presence of a catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-2-heptanone has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions, such as the reduction of ketones and the synthesis of alcohols. Moreover, it is used as a chiral auxiliary in asymmetric synthesis reactions.
Eigenschaften
CAS-Nummer |
14171-88-1 |
|---|---|
Produktname |
7-Phenyl-2-heptanone |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
7-phenylheptan-2-one |
InChI |
InChI=1S/C13H18O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3 |
InChI-Schlüssel |
OFTHNFJNLGTFTO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)CCCCCC1=CC=CC=C1 |
Synonyme |
7-Phenyl-2-heptanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



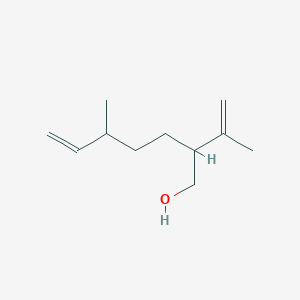
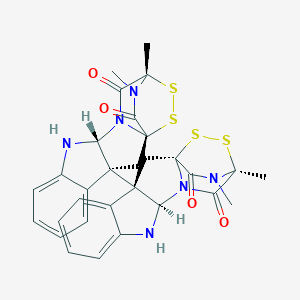
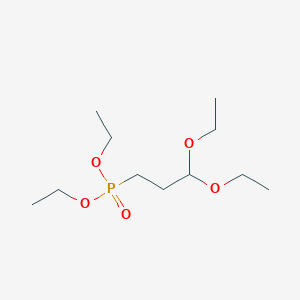
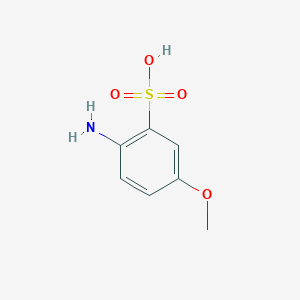
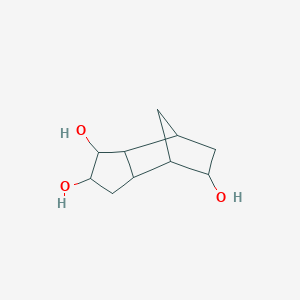
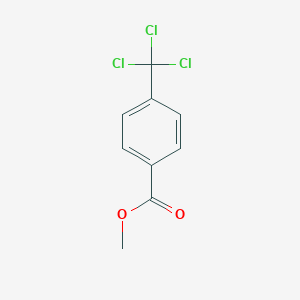
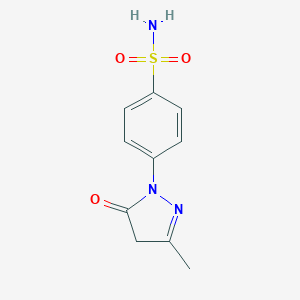
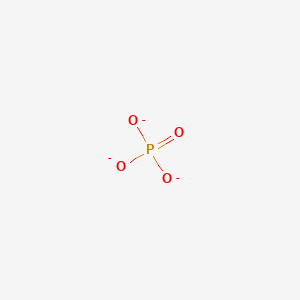
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
